molecular formula C8H12OS B1406435 2-Thiaspiro[3.5]nonan-7-one CAS No. 1557247-28-5

2-Thiaspiro[3.5]nonan-7-one

Cat. No. B1406435
M. Wt: 156.25 g/mol
InChI Key: CVEPOMCOBKPWOE-UHFFFAOYSA-N
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Description

“2-Thiaspiro[3.5]nonan-7-one” is a chemical compound with the CAS Number: 1557247-28-5 . It has a molecular weight of 156.25 and its IUPAC name is 2-thiaspiro[3.5]nonan-7-one .


Molecular Structure Analysis

The InChI code for “2-Thiaspiro[3.5]nonan-7-one” is 1S/C8H12OS/c9-7-1-3-8(4-2-7)5-10-6-8/h1-6H2 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Thiaspiro[3.5]nonan-7-one” include a molecular weight of 156.25 .

Scientific Research Applications

  • Antimicrobial Agents
    2-Thiaspiro[3.5]nonan-7-one derivatives have been synthesized and evaluated for their antimicrobial properties. Studies found these compounds effective as antimicrobial agents, highlighting their potential in medical and pharmaceutical research (Al-Ahmadi & El-zohry, 1995) (Al-Ahmadi, 1996).

  • Synthesis of Spiroheterocyclic Systems
    The compound is used in the synthesis of various spiroheterocyclic systems, including those related to thiazolopyrans, thiazolothiopyrans, and thiazolopyridines. These synthesized spiroheterocycles offer potential in various chemical applications (Al-Ahmadi & El-zohry, 1994).

  • Antiviral Drug Development
    Derivatives of 2-Thiaspiro[3.5]nonan-7-one have been evaluated for their anti-coronavirus activity. Certain compounds were found effective against human coronavirus, suggesting their use in antiviral drug development (Apaydın et al., 2019).

  • Investigation of Diastereoselectivities
    The compound has been investigated for its steric effects and diastereoselectivities in chemical reactions, contributing to the understanding of stereochemical properties in organic chemistry (Yadav & Sriramurthy, 2001).

  • Antimycobacterial Agents
    Studies on 4-thiazolidinone derivatives of 2-Thiaspiro[3.5]nonan-7-one demonstrated potential as antimycobacterial agents, offering a pathway for developing treatments against mycobacterial infections (Srivastava et al., 2005).

  • Stereoisomer Studies
    Research on the stereoisomers of certain derivatives of 2-Thiaspiro[3.5]nonan-7-one has contributed to a deeper understanding of stereochemistry in organic compounds (Parvez et al., 2001).

  • Muscarinic Agents Study
    Some derivatives related to 2-Thiaspiro[3.5]nonan-7-one have been synthesized and evaluated for their potential as muscarinic agents, exploring their use in neurological and pharmacological research (Cignarella et al., 1993).

  • Crystal Structure Analysis
    The crystal structures of isomeric derivatives of 2-Thiaspiro[3.5]nonan-7-one have been analyzed, contributing to the field of crystallography and molecular structure determination (Yennawar et al., 2019).

properties

IUPAC Name

2-thiaspiro[3.5]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c9-7-1-3-8(4-2-7)5-10-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEPOMCOBKPWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiaspiro[3.5]nonan-7-one

CAS RN

1557247-28-5
Record name 2-thiaspiro[3.5]nonan-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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